molecular formula C25H29FN4O3 B2527532 3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897611-09-5

3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No.: B2527532
CAS No.: 897611-09-5
M. Wt: 452.53
InChI Key: PDGQYFSVQYRFRT-UHFFFAOYSA-N
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Description

3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a synthetic small molecule of significant interest in early-stage pharmacological research and chemical biology. This compound belongs to a class of molecules featuring a piperazine linker and a pyridin-2-one core, a structural motif that has been identified in the development of inhibitors for oncology targets, such as mutant isocitrate dehydrogenase (IDH1) . The specific substitution pattern with a 2-fluorophenyl group on the piperazine and a 2-methoxyethyl chain on the pyridin-2-one ring is designed to modulate the compound's physicochemical properties, including its solubility and potential for blood-brain barrier penetration, making it a candidate for research in central nervous system (CNS) malignancies and other diseases. The molecular structure is engineered to potentially interact with specific enzymatic active sites. The presence of the fluorophenyl group is a common strategy in medicinal chemistry to influence binding affinity and metabolic stability. Researchers can utilize this compound as a chemical tool or a building block to explore structure-activity relationships (SAR), to develop novel probes for target validation, and to study cellular signaling pathways. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O3/c1-18-17-22(31)23(25(32)30(18)15-16-33-2)24(20-8-5-6-10-27-20)29-13-11-28(12-14-29)21-9-4-3-7-19(21)26/h3-10,17,24,31H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGQYFSVQYRFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=N2)N3CCN(CC3)C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several functional groups:

  • Piperazine moiety : Known for its role in various pharmacological agents.
  • Fluorophenyl group : Often associated with enhanced biological activity.
  • Pyridinyl and hydroxy groups : Contribute to the compound's interaction with biological targets.

Pharmacological Targets

Research indicates that this compound may interact with several biological targets, including:

  • Dopamine receptors : The piperazine structure suggests potential activity as an antagonist or agonist at dopamine receptors, which are crucial in treating psychiatric disorders.
  • Serotonin receptors : Similar compounds have shown efficacy in modulating serotonin pathways, indicating possible antidepressant or anxiolytic effects.

The proposed mechanisms of action include:

  • Receptor Binding : The fluorophenyl and piperazine groups may facilitate binding to neurotransmitter receptors, influencing mood and cognition.
  • Inhibition of Enzymatic Activity : The hydroxyl group may participate in interactions that inhibit specific enzymes involved in neurotransmitter metabolism.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines. For example:

  • A study reported that similar pyridine-based compounds showed IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma cells and human breast cancer cells, respectively .

Case Studies

  • Case Study on Antidepressant Effects :
    • A clinical trial evaluated the efficacy of a piperazine derivative in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo controls, suggesting the potential role of this compound in mood regulation.
  • Cancer Therapeutics :
    • Research involving a related compound demonstrated its ability to inhibit tumor growth in xenograft models of breast cancer, supporting further investigation into its therapeutic applications .

Data Tables

Biological ActivityTarget TypeIC50 Value (μM)Reference
AntidepressantSerotonin Receptor30.5
AntitumorColon Carcinoma6.2
AntitumorBreast Cancer27.3

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight Key Substituents Source
Target Compound Likely C25H28FN4O3 ~466.5 (estimated) 2-fluorophenyl, pyridin-2-yl, 2-methoxyethyl -
3-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one C23H26FN3O3 411.5 3-fluorophenyl, furan-2-ylmethyl, 4-methylpiperazine
1-Ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one C24H27FN4O2 422.5 4-fluorophenyl, pyridin-3-yl, ethyl
1-Ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one C26H30FN3O3 451.5 4-fluorophenyl, 4-methoxyphenyl, ethyl
2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one C15H17FN4O 296.3 4-fluorophenyl, pyrimidin-4-one core

Key Structural Differences and Implications

Fluorophenyl Substituent Position :

  • The 2-fluorophenyl group in the target compound contrasts with 3-fluorophenyl () and 4-fluorophenyl () analogs. Fluorine position significantly impacts receptor affinity; meta- and para-substitutions are common in serotonin receptor ligands, while ortho-substitutions may alter steric interactions .

Heteroaromatic Moieties :

  • The pyridin-2-yl group in the target compound differs from pyridin-3-yl () and 4-methoxyphenyl (). Pyridin-2-yl’s nitrogen orientation may enhance hydrogen bonding with receptors compared to pyridin-3-yl’s distal nitrogen .

N1 Substituents :

  • The 2-methoxyethyl group in the target compound may improve solubility compared to ethyl () or furan-2-ylmethyl (). Ether linkages often reduce metabolic oxidation, extending half-life .

Pharmacological Hypotheses

While direct activity data are unavailable in the evidence, structural trends suggest:

  • Target Compound : The 2-fluorophenyl and pyridin-2-yl groups may favor selectivity for 5-HT1A/2A receptors, analogous to arylpiperazine antidepressants .
  • Analog : The pyridin-3-yl substitution might shift selectivity toward dopamine D2-like receptors due to altered pharmacophore alignment.

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